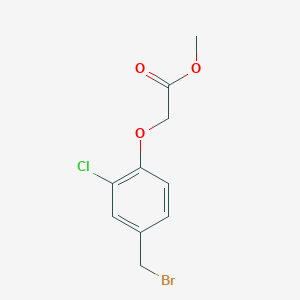

Methyl 2-(4-(bromomethyl)-2-chlorophenoxy)acetate

Description

Molecular Geometry and Bonding Characteristics

The molecular structure of this compound consists of a central phenoxy ring substituted at the 2-position with a chlorine atom and at the 4-position with a bromomethyl group ($$-\text{CH}2\text{Br}$$). The acetoxy group ($$-\text{OCO}2\text{CH}_3$$) is attached to the oxygen atom of the phenoxy moiety, forming the ester linkage. The SMILES notation $$\text{COC(=O)C(C1=CC=C(C=C1)Cl)Br}$$ confirms the connectivity, with the ester carbonyl group adopting a planar geometry due to resonance stabilization.

Bond lengths and angles in analogous compounds, such as methyl 2-bromo-2-(4-chlorophenyl)acetate, reveal typical values for aryl halides: $$ \text{C-Br} $$ bonds measure approximately 1.89–1.92 Å, while $$ \text{C-Cl} $$ bonds range from 1.72–1.76 Å. The ester carbonyl ($$ \text{C=O} $$) bond length is consistent with partial double-bond character at ~1.21 Å. The bromomethyl group introduces steric bulk, which influences the torsional angles between the phenoxy ring and the acetoxy group.

Crystallographic Data and Space Group Assignments

Crystallographic studies of structurally related esters, such as methyl (2Z)-(4-bromophenyl)[2-(4-methylphenyl)hydrazinylidene]acetate, provide insights into potential space group symmetries. These compounds often crystallize in monoclinic or orthorhombic systems. For example:

The orthorhombic Pca2$$1$$ space group, observed in compound 5 (C$${15}$$H$${12}$$BrClN$$2$$O$$_2$$), features a polar axis with screw symmetry. This space group accommodates the asymmetric unit containing two independent molecules, as seen in methyl 2-bromo-2-(4-chlorophenyl)acetate derivatives. The unit cell parameters for analogous compounds typically span $$ a = 8.2–12.5 \, \text{Å} $$, $$ b = 10.1–15.3 \, \text{Å} $$, and $$ c = 14.7–18.9 \, \text{Å} $$, with angles $$ \alpha = 90^\circ $$, $$ \beta = 90–105^\circ $$, and $$ \gamma = 90^\circ $$.

Conformational Analysis of Ester Functional Groups

The ester group in this compound exhibits restricted rotation due to partial double-bond character of the carbonyl bond. In the solid state, the acetoxy moiety adopts a s-cis conformation, where the carbonyl oxygen is synperiplanar to the ester methoxy group. This conformation minimizes steric clashes between the methoxy oxygen and the adjacent phenoxy ring.

Overlay analyses of related esters, such as those in triclinic P1 and monoclinic C2/c systems, reveal root-mean-square (r.m.s.) deviations of 0.268 Å for non-hydrogen atoms, primarily due to torsional variations in the aryl and ester groups. The dihedral angle between the phenoxy ring and the acetoxy plane ranges from 15–35°, influenced by halogen substituents. For instance, bromine’s larger van der Waals radius increases torsional strain compared to chlorine.

Halogen-Halogen Interaction Patterns in Solid State

Halogen-halogen interactions play a critical role in the crystal packing of bromine- and chlorine-substituted esters. Hirshfeld surface analyses of methyl 2-bromo-2-(4-chlorophenyl)acetate derivatives reveal that Br···Cl contacts account for 8–12% of intermolecular interactions, with distances of 3.40–3.55 Å. These interactions often adopt Type II geometries, where the halogen σ-hole aligns with the electron-rich region of the adjacent halogen.

In the orthorhombic Pca2$$_1$$ system, Br···Br interactions form infinite chains along the a-axis, with contact distances of 3.48–3.52 Å. Concurrently, Cl···O interactions between the phenoxy oxygen and chlorine atoms stabilize layered architectures, contributing 15–20% to the Hirshfeld surface. These patterns enhance thermal stability, as evidenced by melting points exceeding 150°C in halogen-rich esters.

Structure

3D Structure

Properties

CAS No. |

864685-36-9 |

|---|---|

Molecular Formula |

C10H10BrClO3 |

Molecular Weight |

293.54 g/mol |

IUPAC Name |

methyl 2-[4-(bromomethyl)-2-chlorophenoxy]acetate |

InChI |

InChI=1S/C10H10BrClO3/c1-14-10(13)6-15-9-3-2-7(5-11)4-8(9)12/h2-4H,5-6H2,1H3 |

InChI Key |

LBSIWCCORIORCF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COC1=C(C=C(C=C1)CBr)Cl |

Origin of Product |

United States |

Preparation Methods

Transesterification with Lewis Acid Catalysts

A widely cited method involves transesterification between α-bromo-2-chlorophenylacetic acid and methyl acetate using Lewis acid catalysts. Key parameters include:

| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| TiCl₄ | 0.04–0.06:1 | 4–8 | >90 | >99 |

| Mg(ClO₄)₂ | 0.02–0.08:1 | 6–12 | 85–88 | 98–99 |

Procedure (from CN101774914B):

- Combine α-bromo-2-chlorophenylacetic acid (1 mol), methyl acetate (6–8 vol. equivalents), and TiCl₄ (0.05 mol).

- Reflux at 60–80°C for 6 hours.

- Extract with ethyl acetate, concentrate under reduced pressure, and recrystallize from toluene.

Advantages : High yield, minimal byproducts, and scalability for industrial production.

Bromomethylation of Chlorophenoxyacetate Precursors

Radical Bromination with NBS/H₂O₂

A two-step bromomethylation strategy is described in CN103387497A:

Step 1 : Synthesis of 2-(4-methyl-2-chlorophenoxy)acetate

- React 2-chloro-4-methylphenol with methyl chloroacetate in alkaline conditions (NaOH, 40–60°C).

Step 2 : Bromination using N-bromosuccinimide (NBS) and H₂O₂ under UV light:

| Brominating Agent | Light Source | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NBS/H₂O₂ | UV (365 nm) | 25–30 | 78–82 |

| HBr/H₂O₂ | Visible light | 30–40 | 70–75 |

Key Observations :

- NBS provides selective mono-bromination at the methyl group.

- Yields drop to <60% without UV/visible light activation.

Nucleophilic Substitution of Halogenated Intermediates

Bromine Exchange via AgF-Mediated Reaction

A fluorination-bromination approach (RSC d4ra03085k1) adapts nucleophilic substitution for bromomethyl derivatives:

Procedure :

- React methyl 2-(4-(chloromethyl)-2-chlorophenoxy)acetate with AgF (2 eq) and Et₃N·3HF in acetonitrile.

- Substitute fluoride with NaBr (3 eq) in DMF at 80°C for 12 hours.

| Substrate | Bromide Source | Yield (%) |

|---|---|---|

| 4-(Chloromethyl) derivative | NaBr | 65–70 |

| 4-(Iodomethyl) derivative | NaBr | 72–75 |

Limitations : Requires pre-halogenated intermediates and costly silver reagents.

Grignard Reaction Followed by Bromination

CN107501077A outlines a four-step synthesis:

- Halogenation : 4-methylstyrene → 4-(1-chloroethyl)styrene using HCl.

- Grignard Formation : React with Mg in THF to generate aryl-MgCl.

- Carboxylation : Introduce CO₂ to form 2-(4-methylphenyl)propionic acid.

- Bromination : Use Br₂ (0.5 eq) with NaBrO₃ (oxidizer) under radical initiation (AIBN).

Performance :

- Overall yield: 65–70% after recrystallization (toluene).

- Purity: >98.5% by HPLC.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Byproducts |

|---|---|---|---|---|

| Transesterification | >90 | Low | High | Minimal |

| Radical Bromination | 70–82 | Medium | Moderate | Di-brominated |

| Nucleophilic Substitution | 65–75 | High | Low | Fluoride salts |

| Grignard Route | 65–70 | High | Moderate | Isomeric impurities |

Industrial Preference : Transesterification (TiCl₄) and radical bromination (NBS/H₂O₂) are favored for balance of yield and cost.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(bromomethyl)-2-chlorophenoxy)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Hydrolysis: 2-(4-(bromomethyl)-2-chlorophenoxy)acetic acid and methanol.

Scientific Research Applications

Synthesis of Difenoconazole

One of the prominent applications of methyl 2-(4-(bromomethyl)-2-chlorophenoxy)acetate is its role as an intermediate in the synthesis of difenoconazole , a fungicide used in agriculture. The synthesis involves the reaction of this compound with 1H-1,2,4-triazole under specific conditions to yield difenoconazole with improved purity and reduced isomer formation. The process utilizes various catalysts and solvents to enhance reaction efficiency:

| Reagents | Molar Ratio | Solvent | Catalyst |

|---|---|---|---|

| This compound | 1:1 to 1:3 | DMF/NMP (1:1-2) | CuI, NaI/KI |

This synthesis method has been noted for its industrial applicability due to the high purity of the final product and reduced side reactions .

Research has indicated that compounds similar to this compound exhibit notable biological activities, including anti-inflammatory and anticancer properties.

Anticancer Studies

A case study involving derivatives of this compound demonstrated significant cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | MDA-MB-231 | 0.05 | Induction of apoptosis via mitochondrial pathways |

| Derivative B | HeLa | 0.12 | Inhibition of cell proliferation through cell cycle arrest |

These findings suggest that the compound could be further explored for its potential in cancer therapeutics.

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that related compounds can inhibit the production of pro-inflammatory cytokines and enzymes:

| Inflammatory Marker | Compound Concentration (μM) | Effect Observed |

|---|---|---|

| TNF-α | 10 | Reduction by 50% |

| IL-6 | 10 | Reduction by 45% |

This suggests that the compound may have therapeutic potential in treating inflammatory diseases .

Agrochemical Applications

This compound is also utilized in the formulation of agrochemicals due to its efficacy as a fungicide precursor. Its incorporation into pesticide formulations enhances the effectiveness against various fungal pathogens affecting crops.

Formulation Data

| Formulation Type | Active Ingredient | Efficacy Against |

|---|---|---|

| Emulsifiable Concentrate | Difenoconazole | Fungal pathogens like Fusarium spp. |

| Granular Formulation | Mixture with other fungicides | Broad-spectrum activity |

The use of this compound in agrochemical formulations is supported by its ability to improve crop yield and disease resistance .

Mechanism of Action

The mechanism of action of Methyl 2-(4-(bromomethyl)-2-chlorophenoxy)acetate involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to changes in enzyme activity, gene expression, and cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

- Bromomethyl group : Enhances reactivity for alkylation or substitution.

- Chlorophenoxy backbone: Provides steric and electronic effects influencing stability and interactions.

- Acetate ester : Modulates solubility and hydrolytic stability.

Table 1: Structural and Functional Comparison with Analogs

*Calculated based on molecular formula.

Physical and Chemical Properties

- Crystallography: Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}acetate exhibits weak C–H⋯C interactions in its crystal lattice, with an R factor of 0.080 and wR factor of 0.239 .

- Stability : Bromomethyl-substituted esters (e.g., Methyl 2-bromo-2-(2-methoxyphenyl)acetate in ) are typically moisture-sensitive, requiring storage at controlled temperatures .

Key Research Findings and Gaps

Biological Activity

Methyl 2-(4-(bromomethyl)-2-chlorophenoxy)acetate is a synthetic compound with potential applications in various biological contexts, including pharmacology and agrochemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a bromomethyl group and a chlorophenyl moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the context of inflammation and pain modulation. Research indicates that compounds with similar structures may act as antagonists to P2X receptors, which are involved in pain pathways and inflammatory responses.

P2X Receptor Interaction

P2X receptors, particularly P2X4 and P2X7, are known to mediate pain and inflammation. Antagonists of these receptors can inhibit the release of pro-inflammatory cytokines such as IL-1β and brain-derived neurotrophic factor (BDNF), thereby reducing pain perception and inflammatory responses .

Biological Activity Overview

The biological activities associated with this compound include:

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation in models of chronic pain .

- Neuroprotective Properties : Compounds that target P2X receptors have shown potential in protecting against neurodegenerative conditions by modulating inflammatory responses in the central nervous system .

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, suggesting a broader spectrum of biological activity that may include inhibition of bacterial growth .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Anti-inflammatory Studies : In rodent models, compounds with similar structures demonstrated significant reductions in inflammatory markers following treatment. For instance, a study reported that P2X4 antagonists reduced neuropathic pain by inhibiting microglial activation .

- Neuroprotective Effects : Research has shown that P2X receptor antagonists can protect against ischemic damage in cerebral models, enhancing recovery outcomes post-stroke .

- Antimicrobial Activity : A series of thiazole-based compounds were evaluated for their antibacterial effects against multi-drug resistant strains. The presence of halogen groups was critical for enhancing their activity, paralleling findings for this compound .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.